3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid is an imidazol-4-one having a 2-carboxyethyl substituent at the 5-position. It has a role as a mouse metabolite. It is an imidazolone and a monocarboxylic acid. It is a conjugate acid of a 5-(2-carboxylatoethyl)-4-oxo-4,5-dihydro-1H-imidazol-5-ide and a 3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoate(1-).
3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid
CAS No.: 17340-16-8
Cat. No.: VC21051293
Molecular Formula: C6H8N2O3
Molecular Weight: 156.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17340-16-8 |
|---|---|
| Molecular Formula | C6H8N2O3 |
| Molecular Weight | 156.14 g/mol |
| IUPAC Name | 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid |
| Standard InChI | InChI=1S/C6H8N2O3/c9-5(10)2-1-4-6(11)8-3-7-4/h3-4H,1-2H2,(H,9,10)(H,7,8,11) |
| Standard InChI Key | HEXMLHKQVUFYME-UHFFFAOYSA-N |
| SMILES | C1=NC(C(=O)N1)CCC(=O)O |
| Canonical SMILES | C1=NC(C(=O)N1)CCC(=O)O |
Introduction
Chemical Identifiers and Structure
Chemical Identifiers
3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid is recognized through various systematic nomenclature systems and identifiers. The following table summarizes the key identifiers for this compound:
| Identifier Type | Value |
|---|---|
| CAS Number | 17340-16-8 |
| Molecular Formula | C₆H₈N₂O₃ |
| Molecular Weight | 156.14 g/mol |
| IUPAC Name | 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid |
| InChI | InChI=1S/C6H8N2O3/c9-5(10)2-1-4-6(11)8-3-7-4/h3-4H,1-2H2,(H,9,10)(H,7,8,11) |
| InChIKey | HEXMLHKQVUFYME-UHFFFAOYSA-N |
| SMILES Notation | C1=NC(C(=O)N1)CCC(=O)O |
The compound is also known by several synonyms, including imidazol-4-one-5-propionic acid, 4-imidazolone-5-propanoate, and 3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid .
Molecular Structure
The molecular structure of 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid consists of two primary components: an imidazolone ring and a propanoic acid chain. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, with an oxo group at position 5 creating the imidazolone moiety. This heterocyclic structure is connected to a three-carbon propanoic acid chain, which terminates with a carboxylic acid functional group .
The compound features several key functional groups that contribute to its chemical reactivity and biological activity:
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Imidazolone ring: A five-membered heterocycle with two nitrogen atoms
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Carbonyl group (C=O): Present within the imidazolone ring
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Carboxylic acid group: The terminal functional group of the propanoic acid chain
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Multiple nitrogen atoms: Provide sites for hydrogen bonding and other interactions
Physical and Chemical Properties
Physical Properties
The physical properties of 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid have been characterized through various analytical methods. The compound typically appears as a colorless solid that demonstrates sensitivity to light and air exposure . The key physical properties are summarized in the following table:
Chemical Properties
The chemical reactivity of 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid is primarily determined by its functional groups. The imidazolone ring can exist in various tautomeric forms, which enhances its reactivity and allows it to participate in a range of chemical reactions .
The compound can undergo several types of chemical reactions:
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Oxidation reactions: The imidazole ring can be oxidized to form various derivatives with modified functional groups.
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Reduction reactions: The compound can undergo reduction, particularly at the imidazole ring or the carboxylic acid group.
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Substitution reactions: Various functional groups can be introduced to the molecule through substitution reactions.
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Acid-base reactions: The carboxylic acid group can participate in acid-base reactions, forming salts with appropriate bases. The compound acts as a conjugate acid and can form various salt derivatives, including 5-(2-carboxylatoethyl)-4-oxo-4,5-dihydro-1H-imidazol-5-ide and 3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoate(1-) .
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Tautomerization: The imidazole ring can undergo tautomeric shifts, allowing the compound to exist in multiple forms that differ in the position of hydrogen atoms and double bonds .
Biological Significance
Metabolic Role
3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid, also known as imidazol-4-one-5-propionic acid, plays a significant role in the metabolism of histidine, an essential amino acid. It functions as an intermediate in the histidine degradation pathway .
The metabolic pathway involves:
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Conversion of histidine to urocanic acid
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Transformation of urocanic acid to 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid via the enzyme urocanase
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Hydrolysis of 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid to glutamic acid derivatives, catalyzed by the enzyme imidazolonepropionate hydrolase
This compound has been identified as a mouse metabolite and has also been reported in Euglena gracilis, indicating its presence across diverse biological systems . The biological role of this compound extends beyond histidine metabolism, as it can influence various biochemical processes through its interaction with enzymes and receptors.
Insulin Signaling and Type II Diabetes
Recent research has highlighted an intriguing connection between 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid and insulin signaling pathways. Microbial production of this compound in the human gut microbiome has been shown to affect insulin signaling, which is particularly relevant to type II diabetes pathophysiology .
This connection between gut microbiome metabolites and insulin signaling represents an emerging area of research in diabetes management, highlighting the potential importance of 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid in the development of novel therapeutic approaches.
Research Applications
Current Research Directions
Current research on 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid focuses on several key areas:
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Synthetic chemistry: Researchers are exploring novel synthesis methods to create derivatives with enhanced properties for various applications. The development of more efficient synthetic routes could facilitate the production of this compound and its analogs for further study .
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Structure-activity relationship studies: Investigating how structural modifications affect the biological activity of this compound could lead to the development of more potent or selective derivatives.
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Interaction studies: Understanding how 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid interacts with biological molecules could yield insights into mechanism-based drug design. The imidazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biological processes .
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Gut microbiome research: Given its production by gut microbiota and its effects on insulin signaling, research is ongoing to explore the relationship between this compound, the gut microbiome, and metabolic health .
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Metabolomics: The compound is being studied as part of broader metabolomic investigations, particularly in relation to histidine metabolism and related biochemical pathways .
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